6-(Anthracen-9-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
6-(9-ANTHRYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that features a unique structure combining anthryl, pentylsulfanyl, and dihydrotriazino-benzoxazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9-ANTHRYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Anthryl Moiety: This can be achieved through Friedel-Crafts acylation of anthracene.
Introduction of the Pentylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with pentylthiol.
Construction of the Dihydrotriazino-benzoxazepine Core: This is typically done through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-(9-ANTHRYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:
Oxidation: The anthryl moiety can be oxidized to form quinones.
Reduction: The dihydrotriazino-benzoxazepine core can be reduced to its corresponding amine.
Substitution: The pentylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the presence of the anthryl moiety.
Medicine: Investigated for its potential as an anticancer agent due to its unique structure.
Mechanism of Action
The mechanism of action of 6-(9-ANTHRYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is not fully understood, but it is believed to involve interactions with specific molecular targets. The anthryl moiety may intercalate into DNA, while the pentylsulfanyl group could interact with proteins or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(9-ANTHRYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
- 6-(9-ANTHRYL)-3-(ETHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
Uniqueness
The uniqueness of 6-(9-ANTHRYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The longer pentylsulfanyl chain may enhance its lipophilicity and potentially improve its interaction with biological membranes compared to its shorter-chain analogs.
Properties
Molecular Formula |
C29H26N4OS |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
6-anthracen-9-yl-3-pentylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C29H26N4OS/c1-2-3-10-17-35-29-31-28-26(32-33-29)23-15-8-9-16-24(23)30-27(34-28)25-21-13-6-4-11-19(21)18-20-12-5-7-14-22(20)25/h4-9,11-16,18,27,30H,2-3,10,17H2,1H3 |
InChI Key |
FCDBCWYVZHRJFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C5C=CC=CC5=CC6=CC=CC=C64)N=N1 |
Origin of Product |
United States |
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